4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-thiol derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and/or the modulation of signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of new drugs with improved efficacy and safety.
Synthesis Methods
The synthesis of 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-1H-pyrazole-1-carbothioamide with isobutyl bromide and sodium hydroxide in the presence of a catalytic amount of copper(I) iodide. The reaction proceeds through the formation of an intermediate isobutyl pyrazole, which then undergoes cyclization to give the final product.
Scientific Research Applications
4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has also been reported to exhibit inhibitory activity against enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes.
properties
IUPAC Name |
4-(2-methylpropyl)-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-8(2)6-15-10(13-14-11(15)17)7-16-9(3)4-5-12-16/h4-5,8H,6-7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKADOJGLQVCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NNC(=S)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol |
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